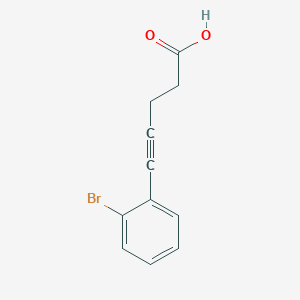

5-(2-Bromophenyl)-4-pentynoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9BrO2 |

|---|---|

Molecular Weight |

253.09 g/mol |

IUPAC Name |

5-(2-bromophenyl)pent-4-ynoic acid |

InChI |

InChI=1S/C11H9BrO2/c12-10-7-3-1-5-9(10)6-2-4-8-11(13)14/h1,3,5,7H,4,8H2,(H,13,14) |

InChI Key |

FGXYKRIROKYTTI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#CCCC(=O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-(2-Bromophenyl)-4-pentynoic acid

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

A summary of the available quantitative data for 5-(2-Bromophenyl)-4-pentynoic acid is presented in the table below. It should be noted that physical properties like melting point, boiling point, and solubility have not been experimentally determined in the available literature.

| Property | Value |

| Molecular Formula | C₁₁H₉BrO₂ |

| Molecular Weight | 253.09 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.57 (dd, J = 7.6, 1.6 Hz, 1H), 7.43 (dd, J = 8.0, 1.2 Hz, 1H), 7.27 (td, J = 7.6, 1.2 Hz, 1H), 7.15 (td, J = 7.6, 1.6 Hz, 1H), 2.85 (t, J = 7.2 Hz, 2H), 2.75 (t, J = 7.2 Hz, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 178.9, 133.9, 132.7, 129.1, 127.2, 124.5, 93.8, 80.2, 33.1, 14.8 |

| Mass Spectrometry (ESI) | m/z 252.98 [M-H]⁻ |

Experimental Protocols

The synthesis of this compound can be achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Synthesis of this compound

This protocol outlines the synthesis of this compound from 1-bromo-2-iodobenzene and 4-pentynoic acid.

Materials:

-

1-bromo-2-iodobenzene

-

4-pentynoic acid

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-2-iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add degassed toluene and degassed triethylamine to the flask.

-

To this mixture, add 4-pentynoic acid (1.2 eq) dissolved in a minimal amount of degassed triethylamine.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as the final product.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The information provided in this document is based on currently available scientific literature. The absence of certain data points, such as physical properties and biological activity, reflects a gap in the current body of research. Further experimental investigation is required to fully characterize this compound.

"5-(2-Bromophenyl)-4-pentynoic acid" molecular weight

An In-depth Guide to the Molecular Weight of 5-(2-Bromophenyl)-4-pentynoic acid

This technical guide provides a detailed breakdown of the molecular weight of this compound, a compound of interest to researchers and professionals in the field of drug development and chemical synthesis. This document outlines the elemental composition and the precise calculation of its molecular weight based on standard atomic weights.

Molecular Formula and Structure

The chemical structure of this compound consists of a pentynoic acid backbone with a 2-bromophenyl substituent at the 5th carbon position. The molecular formula is determined to be C₁₁H₉BrO₂ . This formula is derived from its constituent parts: a pentynoic acid chain and a bromophenyl ring.

Elemental Composition and Atomic Weights

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in this compound are provided in the table below.

| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Contribution (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 9 | 1.008 | 9.072 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 2 | 15.999 | 31.998 |

Calculation of Molecular Weight

The molecular weight is calculated by summing the total atomic weight contributions of each element in the molecule.

Molecular Weight = (11 × 12.011) + (9 × 1.008) + (1 × 79.904) + (2 × 15.999)

Molecular Weight = 132.121 + 9.072 + 79.904 + 31.998

Molecular Weight = 253.095 amu

Therefore, the molecular weight of this compound is 253.095 g/mol .

Visualization of Molecular Weight

An In-Depth Technical Guide to 5-(2-Bromophenyl)-4-pentynoic acid: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Bromophenyl)-4-pentynoic acid, a substituted alkynoic acid of interest in synthetic chemistry and potential drug discovery. Due to the limited availability of direct experimental data, this document presents a putative structure, a detailed proposed synthesis protocol based on established chemical reactions, and predicted analytical data. Furthermore, we explore potential biological activities and signaling pathways by drawing parallels with structurally related compounds. This guide aims to serve as a foundational resource for researchers interested in the synthesis and evaluation of this and similar molecules.

Chemical Structure and Properties

This compound is a carboxylic acid featuring a pentynoic acid backbone substituted with a 2-bromophenyl group at the 5-position. The presence of the bromine atom, the alkyne group, and the carboxylic acid moiety makes it a versatile building block for further chemical modifications, such as cross-coupling reactions and esterifications.[1]

Structure:

Predicted Physicochemical Properties:

| Property | Predicted Value |

| Molecular Formula | C₁₁H₉BrO₂ |

| Molecular Weight | 269.09 g/mol |

| XLogP3 | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

Proposed Synthesis Protocol

A plausible synthetic route to this compound involves a Sonogashira cross-coupling reaction between a protected 4-pentynoic acid derivative and 1-bromo-2-ethynylbenzene. A detailed multi-step protocol is outlined below.

Experimental Workflow Diagram

Caption: Proposed multi-step synthesis of this compound.

Detailed Methodology

Step 1: Protection of 4-Pentynoic Acid (Esterification)

-

To a solution of 4-pentynoic acid (1.0 eq) in methanol (MeOH, 10 volumes), add a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.05 eq).

-

Reflux the reaction mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 4-pentynoate.

Step 2: Sonogashira Coupling

-

To a solution of methyl 4-pentynoate (1.2 eq) and 1-bromo-2-iodobenzene (1.0 eq) in a mixture of triethylamine (Et₃N) and tetrahydrofuran (THF) (1:1, 5 volumes), add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

-

Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 12 hours.

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield methyl 5-(2-bromophenyl)-4-pentynoate.

Step 3: Deprotection (Hydrolysis)

-

Dissolve the methyl 5-(2-bromophenyl)-4-pentynoate (1.0 eq) in a mixture of THF and water (3:1, 10 volumes).

-

Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 6 hours.

-

Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to yield the final product, this compound.

Analytical Data (Predicted)

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | Ar-H |

| ~7.30-7.10 | m | 3H | Ar-H |

| ~2.80 | t | 2H | -CH₂-COOH |

| ~2.65 | t | 2H | -C≡C-CH₂- |

| ~11.5 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~178.0 | -COOH |

| ~133.0 | Ar-C |

| ~132.5 | Ar-C |

| ~129.0 | Ar-C |

| ~127.0 | Ar-C |

| ~124.0 | Ar-C-Br |

| ~93.0 | -C≡C- |

| ~80.0 | -C≡C- |

| ~33.0 | -CH₂-COOH |

| ~15.0 | -C≡C-CH₂- |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of this compound has not been reported, the structural motifs present in the molecule, namely the phenylalkynoic acid core, suggest potential avenues for investigation. Phenylalkynoic acids and related phenolic compounds have been reported to exhibit a range of biological activities, including antimicrobial, antioxidant, and anticancer effects.[6][7][8][9]

One hypothetical mechanism of action could involve the inhibition of enzymes crucial for pathogen survival or cancer cell proliferation. For instance, some alkynoic acids are known to be mechanism-based inhibitors of enzymes involved in fatty acid metabolism.[6] The bromophenyl group might enhance binding affinity and specificity to the target protein.

Hypothetical Signaling Pathway Inhibition

A potential, though speculative, mechanism could involve the inhibition of a signaling pathway critical for cell growth and survival, such as a kinase cascade. The following diagram illustrates a hypothetical inhibition of a generic kinase pathway.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a molecule with significant potential for applications in synthetic chemistry and drug discovery. This guide provides a foundational framework for its synthesis and characterization. The proposed synthetic route is robust and relies on well-established organic chemistry principles. While the biological activity remains to be experimentally determined, the structural features of the molecule suggest that it could be a valuable lead compound for the development of novel therapeutic agents. Further research is warranted to validate the proposed synthesis, characterize the compound's properties, and explore its biological effects in relevant in vitro and in vivo models.

References

- 1. 4-Pentynoic acid | 6089-09-4 | Benchchem [benchchem.com]

- 2. (E)-1-(4-Bromophenyl)-3-phenyl-2-propene-1-one(22966-23-0) 1H NMR [m.chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Bromophenylacetic acid(1878-68-8) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Bromophenylboronic acid(5467-74-3) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biological activity of phenolic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 5-(2-Bromophenyl)-4-pentynoic Acid and its Core Moiety

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromophenyl)-4-pentynoic acid is a derivative of 4-pentynoic acid, a versatile building block in organic synthesis. While specific data for this compound is not extensively available in public literature, this guide provides a detailed overview of its core structure, 4-pentynoic acid, including its properties, synthesis, and biological significance. Furthermore, a plausible synthetic route and expected characteristics of this compound are discussed based on established chemical principles. This compound is of interest as an intermediate in coupling reactions for constructing more complex molecular architectures.[1]

IUPAC Name

The correct IUPAC name for the topic compound is 5-(2-Bromophenyl)pent-4-ynoic acid .

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C5H6O2 |

| Molecular Weight | 98.10 g/mol [2][3] |

| Melting Point | 54-57 °C[4] |

| Boiling Point | 110 °C at 30 mmHg[3][4] |

| Appearance | White to off-white crystalline powder or flakes[5] |

| Solubility | Soluble in water and low polarity organic solvents[5] |

| pKa | 4.30 ± 0.10 (Predicted)[5] |

| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 10.06 (1H, bs), 2.63-2.58 (2H, m), 2.54-2.46 (2H, m), 1.99-1.95 (1H, m)[6] |

| ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) | 117.5, 81.7, 69.9, 32.8, 13.7[6] |

Experimental Protocols

Synthesis of 4-Pentynoic Acid

A common method for the synthesis of 4-pentynoic acid is the oxidation of 4-pentyn-1-ol using Jones reagent.[7]

Materials:

-

4-pentyn-1-ol

-

Acetone

-

Jones reagent (a solution of chromium trioxide in sulfuric acid)

-

Diethyl ether (Et₂O)

-

Water

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for flash chromatography

-

Hexane

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-pentyn-1-ol (10.7 mmol) in acetone and cool the solution to 0 °C in an ice bath.

-

Add Jones reagent dropwise to the stirred solution until the orange color persists.

-

Allow the reaction mixture to warm to room temperature and continue to add Jones reagent to maintain the orange color.

-

Stir the mixture for an additional hour at room temperature.

-

Quench the reaction by adding water.

-

Extract the product with diethyl ether multiple times.

-

Combine the organic layers and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting oil by flash chromatography on silica gel using a hexane/diethyl ether (8:2) eluent to yield 4-pentynoic acid as a colorless oil (82% yield).[7]

Proposed Synthesis of this compound

A plausible synthetic route for this compound involves a Sonogashira coupling reaction between a protected 4-pentynoic acid and 1-bromo-2-iodobenzene, followed by deprotection.

References

- 1. 4-Pentynoic acid | 6089-09-4 | Benchchem [benchchem.com]

- 2. 4-Pentynoic acid | C5H6O2 | CID 22464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Pentynoic acid 95 6089-09-4 [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. 4-PENTYNOIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid

This technical guide provides a comprehensive overview of a potential synthetic pathway for 5-(2-Bromophenyl)-4-pentynoic acid, a molecule of interest for researchers and professionals in the field of drug development and organic synthesis. This document details the proposed reaction scheme, experimental protocols, and relevant quantitative data, drawing upon established chemical principles and analogous transformations.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a two-step sequence involving the preparation of a suitable terminal alkyne followed by a palladium-catalyzed cross-coupling reaction. The key transformation is the Sonogashira coupling, a robust and widely used method for the formation of carbon-carbon bonds between sp-hybridized carbon atoms of terminal alkynes and sp2-hybridized carbon atoms of aryl or vinyl halides.[1][2][3]

The proposed pathway commences with the synthesis of 4-pentynoic acid, which serves as the alkynyl fragment. This is followed by a selective Sonogashira coupling with a dihalogenated aromatic ring, such as 1-bromo-2-iodobenzene, to introduce the 2-bromophenyl moiety. The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond allows for a selective coupling at the iodine position.[1]

A schematic of the proposed synthesis is presented below:

Figure 1: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Pentynoic Acid from 4-Pentyn-1-ol

This procedure outlines the oxidation of 4-pentyn-1-ol to 4-pentynoic acid using Jones reagent.[4][5]

Materials:

-

4-Pentyn-1-ol

-

Acetone

-

Jones Reagent (Chromium trioxide in sulfuric acid)

-

Ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

-

Water

Procedure:

-

Dissolve 4-pentyn-1-ol (1.0 eq) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Slowly add Jones reagent dropwise to the stirred solution. The addition should be continued until the orange color of the reagent persists.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1 hour. If the color fades, add more Jones reagent to maintain the orange hue.

-

Upon completion of the reaction, quench by the addition of water.

-

Extract the aqueous mixture multiple times with ether.

-

Combine the organic extracts and wash with saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash chromatography on silica gel (eluent: hexane/ether = 8:2) to obtain 4-pentynoic acid as a colorless oil.[4]

Step 2: Sonogashira Coupling of 4-Pentynoic Acid with 1-Bromo-2-iodobenzene

This protocol describes the palladium-catalyzed Sonogashira coupling of 4-pentynoic acid with 1-bromo-2-iodobenzene. The use of a di-halo-benzene with halogens of different reactivity (I and Br) is crucial for the selective formation of the desired product.[1]

Materials:

-

4-Pentynoic acid

-

1-Bromo-2-iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-pentynoic acid (1.2 eq) and 1-bromo-2-iodobenzene (1.0 eq).

-

Add anhydrous THF as the solvent, followed by triethylamine (2.0-3.0 eq) as the base.

-

To the stirred solution, add the palladium catalyst, bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and the copper(I) iodide co-catalyst (0.05-0.1 eq).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes based on analogous reactions reported in the literature.

| Step | Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. | Time | Yield | Purity | Ref. |

| 1 | Oxidation | 4-Pentyn-1-ol | Jones Reagent | Acetone | 0°C to r.t. | 1 h | ~82% | >95% | [4][5] |

| 2 | Sonogashira Coupling | 4-Pentynoic acid, 1-Bromo-2-iodobenzene | Pd(PPh₃)₂Cl₂, CuI | THF, Et₃N | r.t. | 4-24 h | 70-90% | >95% | [1][3] |

Signaling Pathways and Mechanisms

The key mechanistic cycle in this synthesis is the Sonogashira coupling. The generally accepted mechanism involves interconnected catalytic cycles for palladium and copper.

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

Mechanism Description: The palladium cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (1-bromo-2-iodobenzene), forming a Pd(II) complex. Simultaneously, in the copper cycle, the terminal alkyne (4-pentynoic acid) coordinates with a copper(I) salt, and in the presence of a base, forms a copper acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex, transferring the alkynyl group to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product, this compound, and regenerates the active Pd(0) catalyst, thus completing the catalytic cycle.[6]

Conclusion

The proposed synthetic pathway for this compound, centered around the Sonogashira cross-coupling reaction, offers a viable and efficient route to this target molecule. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The mild reaction conditions and the high functional group tolerance of the Sonogashira coupling make this approach particularly attractive for the synthesis of complex molecules.[1] Further optimization of reaction parameters may be necessary to achieve maximum yield and purity for this specific substrate combination.

References

An In-depth Technical Guide to 5-(2-Bromophenyl)-4-pentynoic Acid and Its Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-bromophenyl)-4-pentynoic acid and its derivatives, compounds of interest in medicinal chemistry and drug development. This document details the synthetic approaches, key experimental protocols, and potential biological activities of this class of molecules. The core structure, featuring a bromophenyl group coupled to a pentynoic acid moiety, offers a versatile scaffold for the development of novel therapeutic agents. This guide summarizes the available quantitative data on related compounds to inform future research and highlights potential mechanisms of action, including enzyme inhibition and cytotoxicity against cancer cell lines.

Introduction

Phenylalkynoic acids are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry. The unique combination of an aromatic ring and an alkyne functional group provides a rigid and linear scaffold that can be strategically modified to interact with various biological targets. The presence of a bromine atom on the phenyl ring in this compound offers a key site for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries. The carboxylic acid moiety provides a handle for forming amides, esters, and other derivatives, further expanding the accessible chemical space. This guide will explore the synthesis and potential therapeutic applications of this promising class of compounds.

Synthesis of the Core Scaffold

The primary synthetic route to this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, a suitable derivative of 4-pentynoic acid is coupled with a 1-bromo-2-halobenzene.

Synthesis of 4-Pentynoic Acid

A common method for the preparation of 4-pentynoic acid is the oxidation of 4-pentyn-1-ol using Jones reagent (chromium trioxide in aqueous sulfuric acid and acetone).

Sonogashira Coupling

The key step in the synthesis of the core scaffold is the palladium-catalyzed Sonogashira coupling of an ester of 4-pentynoic acid (e.g., methyl or ethyl ester) with 1-bromo-2-iodobenzene or a similar dihalogenated benzene. The use of an ester protects the carboxylic acid functionality during the coupling reaction. The ester can then be hydrolyzed to yield the final carboxylic acid.

A general workflow for the synthesis is depicted below:

Caption: General synthetic workflow for this compound.

Experimental Protocols

General Protocol for Sonogashira Coupling of Aryl Bromides with Terminal Alkynes

This protocol is adapted from a procedure for the synthesis of aryl-2-methyl-3-butyn-2-ols and can be modified for the synthesis of this compound esters.[1][2]

Materials:

-

Aryl bromide (e.g., 1-bromo-2-iodobenzene) (1 mmol)

-

Terminal alkyne (e.g., methyl 4-pentynoate) (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)2) (0.02 mmol)

-

Ligand (e.g., P(p-tol)3) (0.04 mmol)

-

Base (e.g., DBU) (2 mmol)

-

Solvent (e.g., THF) (5 mL)

Procedure:

-

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, palladium catalyst, and ligand.

-

Add the solvent, followed by the terminal alkyne and the base.

-

Stir the reaction mixture at room temperature or heat as required (monitoring by TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Potential Biological Activities and Derivatives

While there is limited direct research on this compound, the biological activities of structurally similar compounds provide valuable insights into its potential applications.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of brominated aromatic compounds and alkynoic acid derivatives against various cancer cell lines. The data presented below for related compounds suggests that derivatives of this compound could be promising candidates for anticancer drug development.

Table 1: Cytotoxicity of Related Brominated Aromatic Compounds on Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | 168.78 | [3] |

| Naphthoquinone derivatives with phenylamino substituents | A549 | 38.5 - 146.2 | [4] |

| 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs | SNB-75 | PGI of 41.25% at 10 µM | [5] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 | 0.137 - 0.332 µg/mL | [6] |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | MCF-7 | 0.164 - 0.583 µg/mL | [6] |

PGI: Percent Growth Inhibition

Enzyme Inhibition

The alkynoic acid moiety is present in a number of known enzyme inhibitors. For instance, derivatives of 2-hexyl-4-pentynoic acid have been investigated as histone deacetylase (HDAC) inhibitors.[7][8] Cinnamic acid derivatives, which share structural similarities, have been shown to inhibit human acetylcholinesterase (hAChE).[9]

Table 2: Enzyme Inhibitory Activity of Related Compounds

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 4-(thiazol-5-yl)benzoic acid derivatives | Protein kinase CK2α | 0.014 - 0.017 | [10] |

| 4-(thiazol-5-yl)benzoic acid derivatives | Protein kinase CK2α' | 0.0046 - 0.010 | [10] |

| (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones | human Acetylcholinesterase (hAChE) | 9 - 246 | [9] |

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by this compound derivatives are yet to be elucidated. However, based on the activities of related compounds, several potential mechanisms can be proposed.

-

Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death. Derivatives of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have been shown to arrest the cell cycle and induce apoptosis in cancer cells.[3]

-

Enzyme Inhibition: As suggested by the data in Table 2, these compounds may act as inhibitors of key enzymes involved in cell proliferation and survival, such as protein kinases or histone deacetylases.

-

DNA Damage Response: 2-hexyl-4-pentynoic acid has been shown to induce DNA double-strand breaks and inhibit homologous recombination by interfering with the hyperphosphorylation of replication protein A2.[7]

A potential experimental workflow to investigate the mechanism of action of a novel this compound derivative is outlined below.

Caption: Experimental workflow for elucidating the mechanism of action.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds for drug discovery. The synthetic accessibility of the core scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for the development of novel therapeutic agents. The preliminary data from related compound classes suggest potential applications in oncology and as enzyme inhibitors.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives. High-throughput screening against various cancer cell lines and a panel of relevant enzymes would be a crucial next step. Further mechanistic studies, including the investigation of specific signaling pathways, will be essential to validate and advance the most promising candidates towards preclinical development.

References

- 1. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-hexyl-4-pentynoic acid, a potential therapeutic for breast carcinoma by influencing RPA2 hyperphosphorylation-mediated DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. S-2-pentyl-4-pentynoic hydroxamic acid and its metabolite s-2-pentyl-4-pentynoic acid in the NMRI-exencephaly-mouse model: pharmacokinetic profiles, teratogenic effects, and histone deacetylase inhibition abilities of further valproic acid hydroxamates and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 5-(2-Bromophenyl)-4-pentynoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Currently, detailed, publicly available spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and specific experimental protocols for the synthesis and analysis of "5-(2-Bromophenyl)-4-pentynoic acid" are not readily found in established scientific literature databases and chemical repositories.

This guide acknowledges the need for such information within the research and development community and outlines the general methodologies and expected data formats that would be presented if the data were available. While specific experimental values cannot be provided, this document serves as a template for the comprehensive characterization of this compound.

Hypothetical Data Presentation

Were the data available, it would be organized as follows for clarity and comparative analysis.

Table 1: Hypothetical ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Expected ~7.6 | d | 1H | ~8.0 | Ar-H |

| Expected ~7.5 | d | 1H | ~8.0 | Ar-H |

| Expected ~7.3 | t | 1H | ~7.5 | Ar-H |

| Expected ~7.2 | t | 1H | ~7.5 | Ar-H |

| Expected ~2.8 | t | 2H | ~7.0 | -CH₂-COOH |

| Expected ~2.6 | t | 2H | ~7.0 | -C≡C-CH₂- |

Table 2: Hypothetical ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Expected ~178 | C=O (acid) |

| Expected ~133 | Ar-C |

| Expected ~132 | Ar-C |

| Expected ~129 | Ar-C |

| Expected ~127 | Ar-C |

| Expected ~124 | Ar-C-Br |

| Expected ~93 | -C≡C- |

| Expected ~80 | -C≡C- |

| Expected ~33 | -CH₂-COOH |

| Expected ~19 | -C≡C-CH₂- |

Table 3: Hypothetical IR Spectroscopic Data for this compound

| Frequency (cm⁻¹) | Intensity | Assignment |

| Expected 2500-3300 | Broad | O-H stretch (acid) |

| Expected ~2200 | Medium | C≡C stretch |

| Expected ~1710 | Strong | C=O stretch (acid) |

| Expected ~1580, 1470 | Medium | C=C stretch (aromatic) |

| Expected ~750 | Strong | C-Br stretch |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Expected ~268/270 | ~100/98 | [M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br) |

| Expected ~223/225 | [M-COOH]⁺ | |

| Expected ~189 | [M-Br]⁺ |

Standard Experimental Protocols

The following are generalized experimental protocols that would typically be employed for the synthesis and spectroscopic characterization of a compound like this compound.

General Synthesis Protocol: Sonogashira Coupling

A common synthetic route would involve a Sonogashira coupling between 1-bromo-2-iodobenzene and 4-pentynoic acid.

Caption: Synthetic pathway via Sonogashira coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire proton spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties, over a relevant mass-to-charge (m/z) range.

Caption: General workflow for spectroscopic analysis.

The Enigmatic Mechanism of 5-(2-Bromophenyl)-4-pentynoic acid: A Survey of Related Compounds

Despite a comprehensive search of available scientific literature, specific data regarding the mechanism of action for 5-(2-Bromophenyl)-4-pentynoic acid remains elusive. No detailed experimental studies, quantitative data, or established signaling pathways for this particular compound could be identified. However, the structural motifs present in this molecule—a bromophenyl group and a pentynoic acid chain—are found in a variety of biologically active compounds. To provide a relevant scientific context, this guide will explore the mechanisms of action of structurally related molecules, offering potential avenues for future research into the biological activities of this compound.

GABA Receptor Antagonism: A Potential Avenue

A structurally analogous compound, 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid (DBCPP), has been identified as a noncompetitive antagonist of ionotropic gamma-aminobutyric acid (GABA) receptors.[1] DBCPP competitively inhibits the binding of [3H]4'-ethynyl-4-n-propylbicycloorthobenzoate (EBOB), a known noncompetitive antagonist, to rat brain membranes with a notable IC50 of 88 nM.[1] Further electrophysiological studies on rat dorsal root ganglion neurons confirmed that DBCPP suppresses GABA-induced whole-cell currents with an IC50 of 0.54 µM.[1] This suggests that the pentynoic acid moiety, in conjunction with a substituted phenyl ring, can confer activity at the GABA receptor.

Signaling Pathway of GABA Receptor Antagonism

The following diagram illustrates the general mechanism of noncompetitive antagonism at an ionotropic GABA receptor, a potential pathway for compounds structurally similar to this compound.

Figure 1: General mechanism of a noncompetitive GABA receptor antagonist.

Enzyme Inhibition: A Common Theme for Phenyl-Carboxylic Acids

Various molecules incorporating a phenyl ring and a carboxylic acid functional group have demonstrated inhibitory effects on different enzyme classes. This suggests that this compound could potentially act as an enzyme inhibitor.

Histone Deacetylase (HDAC) Inhibition

Derivatives of valproic acid, which share a carboxylic acid feature, have been investigated as histone deacetylase (HDAC) inhibitors.[2][3] For instance, S-2-pentyl-4-pentynoic hydroxamic acid is metabolized to S-2-pentyl-4-pentynoic acid, which exhibits a prolonged in vivo half-life.[2][3] While the hydroxamate form is typically associated with potent HDAC inhibition, the corresponding carboxylic acid metabolite's stability points to the relevance of this chemical class in designing enzyme inhibitors.[2][3] Furthermore, 4-phenyl-3-butenoic acid has been identified as a novel HDAC inhibitor with anti-tumorigenic properties, inhibiting HDAC enzymes at micromolar concentrations.[4]

Aurora Kinase Inhibition

Quinazoline derivatives bearing a bromophenyl group have been synthesized and evaluated as Aurora A kinase inhibitors.[5][6] Specifically, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was found to be a potent inhibitor of Aurora A, inducing cell cycle arrest and apoptosis.[5][6] This highlights the potential for the bromophenyl moiety to contribute to interactions within the active site of kinases.

Experimental Protocols for Investigating Mechanism of Action

To elucidate the mechanism of action of this compound, a series of well-established experimental protocols could be employed.

Radioligand Binding Assay for GABA Receptors

This assay would determine if the compound binds to GABA receptors.

Protocol:

-

Membrane Preparation: Isolate synaptic membranes from rat brains.

-

Incubation: Incubate the membranes with a radiolabeled ligand known to bind to a specific site on the GABA receptor (e.g., [3H]EBOB for the noncompetitive antagonist site).

-

Competition: Perform competitive binding experiments by adding increasing concentrations of this compound to the incubation mixture.

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Quantification: Measure the radioactivity of the filters to determine the amount of bound radioligand.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand.

Whole-Cell Patch Clamp Electrophysiology

This technique would assess the functional effect of the compound on GABA-induced currents.

Protocol:

-

Cell Culture: Culture neurons, such as rat dorsal root ganglion neurons.

-

Patch Clamp Recording: Obtain whole-cell patch clamp recordings from individual neurons.

-

GABA Application: Apply GABA to the neuron to elicit an inward chloride current.

-

Co-application: Co-apply GABA and varying concentrations of this compound.

-

Current Measurement: Measure the amplitude of the GABA-induced current in the presence and absence of the test compound.

-

Data Analysis: Determine the IC50 for the inhibition of the GABA-induced current.

In Vitro Kinase Inhibition Assay

This assay would screen for inhibitory activity against a panel of kinases.

Protocol:

-

Kinase Reaction: Set up a reaction mixture containing a specific kinase (e.g., Aurora A), its substrate, and ATP.

-

Inhibitor Addition: Add this compound at various concentrations.

-

Incubation: Allow the kinase reaction to proceed for a defined period.

-

Detection: Measure the amount of phosphorylated substrate using methods such as ELISA, fluorescence, or radioactivity.

-

Data Analysis: Calculate the IC50 value for kinase inhibition.

Workflow for Investigating a Novel Compound

The following diagram outlines a potential experimental workflow to characterize the mechanism of action of a novel compound like this compound.

Figure 2: A potential experimental workflow for mechanism of action studies.

Conclusion

While the specific mechanism of action for this compound is not currently documented, the analysis of structurally related compounds provides a valuable framework for future investigation. The presence of the substituted phenyl and pentynoic acid moieties suggests that potential biological activities could include GABA receptor antagonism or the inhibition of enzymes such as kinases or HDACs. The experimental protocols and workflow outlined in this guide offer a systematic approach to characterizing the pharmacological profile of this and other novel chemical entities. Further research is necessary to determine the precise molecular targets and cellular effects of this compound.

References

- 1. 5-[4-(3,3-Dimethylbutoxycarbonyl)phenyl]-4-pentynoic acid and its derivatives inhibit ionotropic gamma-aminobutyric acid receptors by binding to the 4'-ethynyl-4-n-propylbicycloorthobenzoate site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-2-pentyl-4-pentynoic hydroxamic acid and its metabolite s-2-pentyl-4-pentynoic acid in the NMRI-exencephaly-mouse model: pharmacokinetic profiles, teratogenic effects, and histone deacetylase inhibition abilities of further valproic acid hydroxamates and amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Amidation inhibitors 4-phenyl-3-butenoic acid and 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester are novel HDAC inhibitors with anti-tumorigenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biological Activity of Bromophenyl-Containing Compounds as Potential Anticancer Agents

Disclaimer: This technical guide addresses the biological activity of compounds structurally related to "5-(2-Bromophenyl)-4-pentynoic acid." Extensive research has revealed no publicly available data on the biological activity of "this compound" itself. Therefore, this document focuses on a well-characterized, structurally related compound, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , to provide insights into the potential mechanisms and activities of bromophenyl-containing molecules in a cancer research context. This compound serves as an illustrative example of how a bromophenyl moiety can be incorporated into a pharmacologically active scaffold.

Executive Summary

This guide provides a detailed overview of the biological activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a potent inhibitor of Aurora A kinase. The document is intended for researchers, scientists, and drug development professionals. It covers the compound's inhibitory effects, its impact on cancer cell lines, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathway and experimental workflows. All data presented is based on published research on this related compound.

Biological Activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a selective inhibitor of Aurora A kinase, an enzyme that plays a crucial role in cell cycle regulation. Overexpression of Aurora A is common in many cancers and is associated with poor prognosis. By inhibiting this kinase, the compound disrupts the cell cycle and induces programmed cell death (apoptosis) in cancer cells.

Quantitative Data

The biological activity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been quantified through various in vitro assays. The key findings are summarized in the tables below.

Table 1: Kinase Inhibitory Activity

| Compound | Target | IC₅₀ (µM) |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | 168.78 |

IC₅₀: The half maximal inhibitory concentration, representing the concentration of the compound required to inhibit 50% of the target enzyme's activity.

Table 2: Cytotoxicity against Human Breast Cancer Cell Line (MCF-7)

| Compound | Cell Line | Assay Type | Endpoint | Result |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | Cytotoxicity Assay | Cell Viability | Significant Reduction |

Table 3: Cell Cycle Analysis in MCF-7 Cells

| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Control (untreated) | 51.45% | 22.27% | 21.34% |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (at IC₅₀ concentration) | 60.68% | 17.47% | 18.29% |

The data indicates a significant arrest of the cell cycle in the G1 phase upon treatment with the compound.

Signaling Pathway

The primary mechanism of action for 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid is the inhibition of the Aurora A kinase signaling pathway. Aurora A is a key regulator of mitosis, and its inhibition leads to cell cycle arrest and subsequent apoptosis. The simplified pathway is depicted below.

Caption: Inhibition of Aurora A kinase leads to cell cycle arrest and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are standardized protocols and may require optimization based on specific laboratory conditions.

Aurora A Kinase Inhibition Assay (Luminescence-based)

This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in Aurora A activity results in a higher luminescence signal.

-

Reagent Preparation:

-

Prepare a 1x Kinase Assay Buffer by diluting a 5x stock.

-

Prepare a Master Mix containing the Kinase Assay Buffer, ATP, and the kinase substrate (e.g., Kemptide).[1]

-

Dilute the test compound to the desired concentrations in the assay buffer.

-

Dilute the recombinant Aurora A kinase enzyme in the assay buffer.

-

-

Assay Procedure:

-

Add 2.5 µL of the diluted test inhibitor or vehicle (DMSO) to the wells of a 96-well plate.[1]

-

Add the Master Mix to all wells.

-

Initiate the reaction by adding 10 µL of the diluted Aurora A kinase to the wells.

-

Incubate the plate at 30°C for 45 minutes.[1]

-

Add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add a detection reagent that catalyzes the conversion of ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 45 minutes in the dark.[1]

-

Read the luminescence using a microplate reader.

-

MTT Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Plating:

-

Seed MCF-7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test compound.

-

Include a vehicle-only control.

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7) to each well.[3]

-

Mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Cell Cycle Analysis using Propidium Iodide Staining

This flow cytometry-based method quantifies the proportion of cells in different phases of the cell cycle based on their DNA content.

-

Cell Preparation:

-

Culture and treat MCF-7 cells with the test compound for the desired duration.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

-

Cell Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Apoptosis Assay using Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Treat cells with the test compound and collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Flow Cytometry Analysis:

-

Add more 1x Binding Buffer to each sample.

-

Analyze the cells by flow cytometry within one hour.

-

The cell populations are identified as follows:

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the cytotoxic and apoptotic effects of a test compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]

- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

Technical Guide: Stability and Storage of 5-(2-Bromophenyl)-4-pentynoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromophenyl)-4-pentynoic acid is a bifunctional molecule incorporating a terminal alkyne, a carboxylic acid, and a bromoaryl group. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science, particularly in the synthesis of complex organic molecules, including biologically active compounds and functionalized polymers via click chemistry. Understanding the stability and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and reactivity for research and development applications.

This technical guide provides a comprehensive overview of the stability profile of this compound, based on data extrapolated from the closely related compound 4-pentynoic acid and general chemical principles governing its constituent functional groups. It outlines recommended storage conditions and provides a general framework for experimental stability testing.

Chemical Profile and Inherent Stability Factors

This compound's stability is influenced by its three key functional groups:

-

Terminal Alkyne: The carbon-carbon triple bond is a high-energy functional group susceptible to oxidative cleavage and polymerization, especially in the presence of heat, light, or certain metal catalysts.[1] The terminal C-H bond is weakly acidic and can react with strong bases.[2]

-

Carboxylic Acid: This group can participate in typical acid-base reactions and esterification. While generally stable, it can be corrosive. The low pH of the compound in aqueous solution (around 2 for 33% aq. solution of 4-pentynoic acid) can influence its reactivity and compatibility with other materials.[3]

-

2-Bromophenyl Group: The bromoarene moiety is generally stable.[4] However, the carbon-bromine bond can be susceptible to cleavage under certain conditions, such as in the presence of palladium catalysts (as in cross-coupling reactions) or upon exposure to strong UV light.[5][6]

Overall, the compound is expected to be stable under normal laboratory conditions when stored appropriately.[3] However, its sensitivity to light, air, heat, and incompatible materials necessitates careful handling and storage.[7][8]

Recommended Storage Conditions

To maintain the quality and shelf-life of this compound, the following storage conditions are recommended. These are summarized from safety data sheets of the parent compound, 4-pentynoic acid.

| Parameter | Recommended Condition | Rationale | Citation |

| Temperature | Refrigerated (2-8°C or 0-10°C) | To minimize thermal degradation and potential polymerization of the alkyne group. | [7][9][10][11] |

| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidation and reactions with atmospheric moisture. The compound is noted to be air sensitive. | [7][9] |

| Light | Protect from light (store in an amber vial or dark place) | The compound is light-sensitive, which can promote degradation. | [7][8] |

| Container | Tightly closed, in a corrosive-resistant container | To prevent contamination and reaction with atmospheric components. The acidic nature of the compound necessitates a compatible container. | [3][9][12] |

| Location | Dry, cool, and well-ventilated area | To prevent moisture absorption and ensure a stable environment. | [3][12] |

| Incompatibilities | Keep away from heat, sparks, open flames, bases, and reducing agents | The compound is combustible and can react exothermically with bases and reducing agents. | [3][12] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, potential degradation routes can be inferred from the reactivity of its functional groups. A visual representation of these influencing factors is provided below.

Caption: Factors influencing the stability of this compound.

Experimental Protocols: A General Framework for Stability Assessment

As no specific stability studies for this compound are publicly available, this section provides a generalized experimental protocol for conducting forced degradation (stress testing) studies, based on ICH guidelines.[13][14] The goal of these studies is to identify potential degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[15][16]

Objective

To assess the stability of this compound under various stress conditions and to identify potential degradation products.

Materials and Equipment

-

This compound (test substance)

-

Calibrated stability chambers (for controlled temperature and humidity)

-

Photostability chamber (with UV and visible light sources)

-

pH meter

-

Analytical balance

-

HPLC system with a suitable detector (e.g., DAD or MS) for separation and quantification

-

Solvents (HPLC grade)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

Experimental Workflow

The following diagram outlines the general workflow for a forced degradation study.

Caption: General workflow for a forced degradation study.

Detailed Methodologies

-

Preparation of Test Samples:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

-

For solid-state studies, weigh a known amount of the compound into vials.

-

-

Stress Conditions:

-

Hydrolytic Degradation:

-

Acidic: Add 0.1 M HCl to the test solution.

-

Basic: Add 0.1 M NaOH to the test solution.

-

Neutral: Add purified water to the test solution.

-

Keep samples at room temperature or elevated temperature (e.g., 60°C) and analyze at various time points (e.g., 0, 2, 6, 24, 48 hours).[17]

-

-

Oxidative Degradation:

-

Add a solution of hydrogen peroxide (e.g., 3%) to the test solution.

-

Store at room temperature and protect from light. Analyze at appropriate intervals.[16]

-

-

Thermal Degradation:

-

Photostability:

-

Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15]

-

Include a dark control sample wrapped in aluminum foil.

-

-

-

Analysis:

-

At each time point, withdraw an aliquot of the stressed sample. If necessary, neutralize the acidic and basic samples.

-

Dilute to a suitable concentration and analyze by a validated stability-indicating HPLC method.

-

Calculate the percentage degradation and identify any major degradation products (e.g., those >0.1%).

-

For significant degradants, further characterization using techniques like LC-MS or NMR may be necessary to elucidate their structure.

-

Conclusion

This compound is a valuable research chemical that is stable under recommended storage conditions. Its stability is primarily influenced by its terminal alkyne and carboxylic acid functionalities, making it susceptible to degradation by heat, light, oxygen, and incompatible materials. Adherence to the storage guidelines outlined in this document—specifically refrigeration, storage under an inert atmosphere, and protection from light—is crucial for maintaining its purity and reactivity. For drug development purposes, conducting forced degradation studies is essential to fully understand its stability profile and to develop robust analytical methods. The generalized protocol provided herein serves as a starting point for such investigations.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. fishersci.com [fishersci.com]

- 4. Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-PENTYNOIC ACID - Safety Data Sheet [chemicalbook.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. 4-Pentynoic Acid 6089-09-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 4-Pentynoic acid 95% | 6089-09-4 [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. database.ich.org [database.ich.org]

- 14. rsc.org [rsc.org]

- 15. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]

- 16. API Stress Testing Studies - Protheragen [protheragen.ai]

- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 18. pharmaknowledgeforum.com [pharmaknowledgeforum.com]

An In-depth Technical Guide to the Solubility of 5-(2-Bromophenyl)-4-pentynoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Bromophenyl)-4-pentynoic acid is a carboxylic acid derivative containing a brominated phenyl ring and an alkyne functional group. Understanding its solubility is crucial for a wide range of applications, including reaction chemistry, formulation development, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility characteristics of this compound, detailed experimental protocols for solubility determination, and data for an analogous compound to serve as a practical reference.

The structure of this compound, with its combination of polar and nonpolar moieties, suggests a nuanced solubility profile. The carboxylic acid group is capable of hydrogen bonding and deprotonation, which typically enhances solubility in polar and aqueous media. Conversely, the presence of the bulky, hydrophobic bromophenyl group and the hydrocarbon chain is expected to favor solubility in organic solvents.

Theoretical Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like".[1][2] This means that polar compounds tend to dissolve in polar solvents, while nonpolar compounds are more soluble in nonpolar solvents.[1][2] The molecular structure of this compound contains several key features that influence its solubility:

-

Carboxylic Acid Group (-COOH): This is a polar functional group that can act as a hydrogen bond donor and acceptor.[3] This feature generally promotes solubility in polar protic solvents like water and alcohols.[4] The acidity of the carboxylic acid also means that it will be significantly more soluble in basic aqueous solutions (e.g., aqueous sodium hydroxide or sodium bicarbonate) due to the formation of a more polar carboxylate salt.[4]

-

Bromophenyl Group (-C₆H₄Br): This is a large, nonpolar, and hydrophobic part of the molecule. The presence of the bromine atom adds to the molecular weight and polarizability but does not significantly increase its affinity for polar solvents. This group will favor solubility in nonpolar and moderately polar organic solvents.

-

Pentynoic Acid Chain: The five-carbon chain with a triple bond contributes to the nonpolar character of the molecule, further enhancing its solubility in organic solvents.

Based on these structural components, a qualitative prediction of the solubility of this compound in various solvent classes can be made.

Predicted solubility of this compound.

Quantitative Data Presentation

As of the latest literature review, specific quantitative solubility data for this compound is not available. However, data for the structurally related compound, 4-pentynoic acid , can provide a useful point of reference. It is important to note that the absence of the bulky, hydrophobic bromophenyl group in 4-pentynoic acid will likely result in different solubility values. Aromatic carboxylic acids are generally crystalline solids with high melting points and are often soluble in hot water and organic solvents.[5]

| Solvent | Solubility of 4-Pentynoic Acid | Reference |

| Water | Soluble | [6] |

| Low polarity organic solvents | Soluble | [6] |

| DMSO | ≥ 100 mg/mL (1019.37 mM) | [7] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 1.25 mg/mL (12.74 mM) | [7] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (12.74 mM) | [7] |

| 10% DMSO / 90% Corn Oil | ≥ 1.25 mg/mL (12.74 mM) | [7] |

Experimental Protocols for Solubility Determination

The following protocols describe standard methods for determining the solubility of a solid organic compound like this compound in various solvents.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in different solvents.

Materials:

-

This compound

-

Small test tubes

-

Vortex mixer

-

Selection of solvents:

-

Water (deionized)

-

5% aqueous NaOH

-

5% aqueous NaHCO₃

-

5% aqueous HCl

-

Ethanol

-

Acetone

-

Dichloromethane

-

Hexane

-

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[8]

-

Add 0.5 mL of the selected solvent to the test tube.[8]

-

Vigorously shake or vortex the test tube for 30-60 seconds.[9]

-

Observe the mixture. Classify the solubility as:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.[9]

-

-

If the compound is insoluble at room temperature, gently warm the mixture to observe any change in solubility. Note if the compound precipitates upon cooling.

-

For tests with aqueous bases (NaOH, NaHCO₃), if the compound dissolves, add 5% HCl dropwise to acidify the solution and observe if a precipitate forms. Re-precipitation indicates that the initial dissolution was due to an acid-base reaction.[10]

Quantitative Solubility Determination (Static Equilibrium Method)

This method determines the equilibrium solubility at a specific temperature.

Materials:

-

This compound

-

Scintillation vials or other sealable glass containers

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath and agitate it for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vial to stand undisturbed at the set temperature for several hours to allow undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the analytical range of the chosen analytical method.

-

Determine the concentration of this compound in the diluted filtrate using a pre-calibrated HPLC or UV-Vis method.

-

Calculate the original solubility in units such as mg/mL or mol/L.

Experimental workflow for quantitative solubility determination.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking in the public domain, a thorough understanding of its chemical structure allows for a reliable prediction of its solubility behavior. The presence of both a polar carboxylic acid group and a nonpolar bromophenyl moiety suggests that it will exhibit moderate to high solubility in polar aprotic and basic aqueous solutions, with lower solubility in polar protic and nonpolar solvents. The provided experimental protocols offer a robust framework for researchers to determine precise quantitative solubility data, which is essential for advancing research and development involving this compound. The solubility data for the analogous 4-pentynoic acid serves as a useful, albeit approximate, guide.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. AROMATIC CARBOXYLIC ACIDS (1).pdf [slideshare.net]

- 6. 4-PENTYNOIC ACID | 6089-09-4 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

- 10. bellevuecollege.edu [bellevuecollege.edu]

An In-depth Technical Guide to the Safety and Hazards of 5-(2-Bromophenyl)-4-pentynoic acid

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 5-(2-Bromophenyl)-4-pentynoic acid has been found in publicly available resources. This guide is an extrapolated hazard assessment based on the known safety profiles of its constituent chemical motifs: 4-pentynoic acid and bromophenyl compounds. Researchers and professionals must handle this compound with extreme caution, assuming it possesses the combined hazards of its components.

Inferred Hazard Identification and Classification

Based on the Globally Harmonized System (GHS), this compound is anticipated to be a hazardous substance. The presence of the 4-pentynoic acid structure suggests it is likely corrosive and toxic.[1][2][3] The bromophenyl group may contribute to its irritant properties and overall toxicity.

Inferred GHS Hazard Classification:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 - Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

-

Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[1][3]

-

Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[1][3]

Signal Word: Danger[3]

Inferred Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H314: Causes severe skin burns and eye damage.[1]

-

H332: Harmful if inhaled.

Inferred Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1][3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.

-

P362+P364: Take off contaminated clothing and wash it before reuse.[3]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1][3]

Physical and Chemical Properties

No experimental data for this compound is available. The properties of 4-pentynoic acid are provided below for reference. The addition of a bromophenyl group will increase the molecular weight and likely alter the melting and boiling points.

| Property | 4-Pentynoic Acid | This compound |

| Appearance | Beige or white to beige crystalline powder or flakes.[3][5] | Data not available |

| Physical State | Solid.[1][3] | Likely a solid at room temperature |

| Molecular Formula | C5H6O2 | C11H9BrO2 |

| Molecular Weight | 98.10 g/mol [6] | 253.09 g/mol |

| Melting Point | 54 - 58 °C.[1][3] | Data not available |

| Boiling Point | 110 °C at 30 mmHg.[1][6] | Data not available |

| Flash Point | 75 °C.[1][3] | Data not available |

| Solubility | Soluble in water.[2] | Data not available |

Handling and Storage

Handling:

-

Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[3]

-

Avoid breathing dust, fumes, or vapors.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][3]

-

Take precautionary measures against static discharge.[2]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3]

-

Store locked up.[1]

-

Incompatible Materials: Strong bases and reducing agents.[1][2]

First Aid Measures

Immediate medical attention is required in case of exposure.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Immediately call a poison center or doctor.[1]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Take off all contaminated clothing immediately. Call a physician immediately.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam. Water mist may be used to cool closed containers.[2]

-

Specific Hazards: The compound is likely a combustible material.[2][3] Containers may explode when heated.[2] Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen bromide.[2]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode, and full protective gear.[2]

Disposal Considerations

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2] Disposal should be in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains or release into the environment.[2]

Experimental Protocols and Reactivity

No specific experimental protocols for safety testing of this compound were found. However, the reactivity can be inferred from its functional groups.

-

Carboxylic Acid: Will react with bases in an acid-base reaction.

-

Terminal Alkyne: Terminal alkynes can be acidic and may form explosive metal acetylides with certain metals. They can also undergo addition reactions and coupling reactions. The presence of both a carboxylic acid and an alkyne in the same molecule can lead to intramolecular cyclization reactions, sometimes catalyzed by metals like copper or gold.[7]

-

Bromophenyl Group: The aromatic ring can undergo electrophilic substitution, and the carbon-bromine bond can participate in various cross-coupling reactions.

When designing experiments, consider the potential for vigorous or exothermic reactions, especially when using strong bases, oxidizing agents, or metal catalysts.

Visualizations

Caption: Logical workflow for inferring the hazards of the target compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(2-Bromophenyl)-4-pentynoic acid via Sonogashira Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction